
Danicamtiv
Descripción general
Descripción
Danicamtiv es un activador de la miosina cardíaca desarrollado por Bristol Myers Squibb para tratar la miocardiopatía dilatada . Es conocido por su capacidad para mejorar la función sistólica cardíaca sin afectar significativamente la función diastólica . El nombre IUPAC del compuesto es 4-[(1R)-1-[3-(Difluorometil)-1-metilpirazo-4-il]sulfonil-1-fluoroetil]-N-(1,2-oxazol-3-il)piperidina-1-carboxamida .
Métodos De Preparación
La síntesis de Danicamtiv implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y los métodos de producción industrial son propietarios y no se divulgan públicamente. la estructura del compuesto sugiere que implica el uso de derivados de pirazol, piperidina y oxazol, junto con reacciones de fluoración y sulfonilación .
Análisis De Reacciones Químicas
Danicamtiv sufre varias reacciones químicas, que incluyen:
Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales presentes en el compuesto, como los grupos sulfonilo y flúor.
Reacciones de Sustitución: Los reactivos comunes como los halógenos y los nucleófilos se pueden utilizar para sustituir átomos o grupos específicos en la molécula.
Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la descomposición de sus enlaces amida y éster.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Heart Failure with Reduced Ejection Fraction (HFrEF)
Danicamtiv has been primarily studied for its effects on patients with HFrEF. In a randomized, double-blind phase 2a trial involving 40 patients, this compound was administered at doses of 50–100 mg twice daily for seven days. The results indicated significant improvements in left ventricular (LV) stroke volume and left atrial (LA) function:
- LV Stroke Volume : Increased by up to 10.6 mL (P < 0.05).
- LA Emptying Fraction : Improved by approximately 10.7% (P < 0.05).
- Global Longitudinal Strain : Enhanced by up to -1.0% (P < 0.05) and circumferential strain improved by up to -3.3% (P < 0.01) .
These findings suggest that this compound not only enhances systolic function but also improves diastolic parameters, which is critical in managing heart failure.
Preclinical Studies
In addition to clinical trials, extensive preclinical studies have demonstrated this compound's efficacy:
- Animal Models : Studies in dogs with induced heart failure showed that this compound significantly improved cardiac output and LV function.
- Ex Vivo Studies : Experiments using skinned muscle fibers revealed increased ATPase activity and calcium sensitivity in both LV and LA myofibrils .
Case Study 1: Patient with Ischemic Heart Disease
A patient with ischemic heart disease and HFrEF was treated with this compound during a clinical trial. The patient exhibited marked improvements in exercise capacity and quality of life metrics after one week of treatment, alongside measurable increases in cardiac output and reductions in heart failure symptoms .
Case Study 2: Genetic Dilated Cardiomyopathy
In a study focusing on genetic dilated cardiomyopathy, this compound was evaluated for its ability to enhance contractility in patients with MYH7 gene mutations. Preliminary results indicated that this compound could correct abnormal twitch magnitudes and kinetics in cardiac tissues, showcasing its potential as a targeted therapy for specific genetic forms of cardiomyopathy .
Summary of Findings
Parameter | Before this compound Treatment | After this compound Treatment | Statistical Significance |
---|---|---|---|
LV Stroke Volume | Baseline | Increased by +10.6 mL | P < 0.05 |
LA Emptying Fraction | Baseline | Improved by +10.7% | P < 0.05 |
Global Longitudinal Strain | Baseline | Improved by up to -1.0% | P < 0.05 |
Circumferential Strain | Baseline | Improved by up to -3.3% | P < 0.01 |
Mecanismo De Acción
Danicamtiv funciona activando directamente la miosina cardíaca, una proteína motora responsable de la contracción muscular . Aumenta el número de moléculas de miosina en el estado "activado", mejorando la generación de fuerza y la contractilidad sin afectar los niveles de calcio . Este mecanismo implica la inhibición de la liberación de ADP, lo que lleva a un ciclo de puente cruzado prolongado y una mejora de la función cardíaca .
Comparación Con Compuestos Similares
Danicamtiv se compara con otros activadores e inhibidores de la miosina, como:
Omecamtiv Mecarbil: Otro activador de la miosina que mejora la contractilidad cardíaca pero tiene efectos diferentes en la función diastólica.
Mavacamten y Aficamten: Inhibidores de la miosina que se utilizan para tratar la miocardiopatía hipertrófica al reducir la contractilidad excesiva.
AMG 594: Un sensibilizador del calcio que modula las interacciones de la troponina y la miosina.
La singularidad de this compound radica en su capacidad para mejorar la función sistólica con un costo diastólico mínimo, lo que lo convierte en un candidato prometedor para el tratamiento de la insuficiencia cardíaca .
Actividad Biológica
Danicamtiv, also known as MYK-491, is a novel cardiac myosin activator that has garnered significant attention for its potential therapeutic applications in heart failure, particularly in patients with reduced ejection fraction (HFrEF) and dilated cardiomyopathy (DCM). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects observed in preclinical and clinical studies, and implications for future therapies.
This compound operates primarily by enhancing the contractility of cardiac muscle through the following mechanisms:
- Increased Myosin Recruitment : this compound increases the recruitment of myosin heads to the actin filaments, thereby enhancing force generation during contraction. This effect is achieved without altering intracellular calcium levels, which is a significant advantage in managing heart failure .
- Alteration of Cross-Bridge Cycling : The compound slows down the cross-bridge turnover rate, allowing myosin heads to remain attached to actin longer. This prolongation leads to increased force generation and improved relaxation kinetics in cardiac muscle fibers .
- Calcium Sensitivity : this compound enhances the sensitivity of myofibrils to calcium, which is crucial for effective muscle contraction. Studies have shown that it increases ATPase activity and improves calcium sensitivity in left ventricular (LV) and left atrial (LA) myofibrils .
Preclinical Studies
In preclinical models, this compound has demonstrated promising results:
- Animal Models : In a mouse model of genetic DCM, this compound was shown to correct contractile deficits by improving calcium sensitivity and enhancing twitch magnitude and kinetics. It effectively increased ejection fraction and improved overall heart function .
- X-ray Diffraction Studies : Detailed mechanistic studies using X-ray diffraction revealed that this compound repositioned myosin heads closer to the thin filament under resting conditions, facilitating more effective interactions during contraction .
Clinical Trials
This compound has been evaluated in several clinical trials, particularly focusing on its safety and efficacy in patients with HFrEF:
- Phase 2a Trials : A randomized double-blind study involving 40 patients with stable HFrEF showed that treatment with this compound significantly improved LV stroke volume and LA emptying fraction. The study reported an increase in stroke volume by +7.8 mL at plasma concentrations ≥2000 ng/mL .
- Adverse Effects : The compound was well tolerated among participants, with mild treatment-emergent adverse events reported more frequently in the this compound group compared to placebo. Notably, 57% of patients receiving this compound experienced adverse effects compared to 40% in the placebo group .
Comparative Efficacy
A comparative analysis between this compound and other myosin activators such as omecamtiv mecarbil highlights its unique advantages:
Feature | This compound (MYK-491) | Omecamtiv Mecarbil |
---|---|---|
Mechanism of Action | Increases myosin recruitment and slows cross-bridge turnover | Enhances actomyosin interaction |
Effect on Calcium Sensitivity | Increases sensitivity without altering calcium levels | Similar effects noted |
Clinical Tolerability | Well tolerated with mild side effects | Varies by patient population |
Improvement in Stroke Volume | Up to +7.8 mL | Varies by study |
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Case Study 1 : A 60-year-old male patient with ischemic heart disease showed marked improvement in LV function after seven days of treatment with this compound. Echocardiographic assessments revealed enhanced global longitudinal strain and reduced LA minimal volume index .
- Case Study 2 : In a cohort study involving patients with DCM due to MYH7 variants, participants exhibited significant improvements in cardiac output and functional capacity post-treatment with this compound over a short-term period .
Propiedades
IUPAC Name |
4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREKKBAMVWQRES-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1970972-74-7 | |
Record name | Danicamtiv [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DANICAMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.